molecular formula C20H15ClF3N5O B2587175 2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile CAS No. 338773-53-8

2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2587175
CAS No.: 338773-53-8
M. Wt: 433.82
InChI Key: LCWGIPHKPMFQFE-BQYQJAHWSA-N
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Description

The compound 2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile features a complex architecture combining a propanedinitrile core, a dimethylamino-substituted enaminone moiety, and a 3-chloro-5-(trifluoromethyl)pyridinyloxyphenyl group.

Properties

IUPAC Name

2-[(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5O/c1-29(2)18(13(10-25)11-26)7-8-27-15-3-5-16(6-4-15)30-19-17(21)9-14(12-28-19)20(22,23)24/h3-9,12,27H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWGIPHKPMFQFE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the pyridine ring and its subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s formation. For instance, the use of dimethylformamide (DMF) as a solvent and palladium catalysts can facilitate the coupling reactions necessary for this compound’s synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a propanedinitrile backbone with analogs such as {[2-chloro-5-(4-substituted phenyl)pyridin-3-yl]methylidene}propanedinitrile (). However, the presence of the trifluoromethyl group and dimethylamino substituent distinguishes it, enhancing electron-withdrawing effects and modulating solubility .

Table 1: Key Structural Differences
Compound Substituents on Pyridine Additional Functional Groups Molecular Weight (g/mol)
Target Compound 3-Cl, 5-CF₃ Dimethylamino-enaminone ~500 (estimated)
{[2-Cl-5-(4-substituted Ph)Py]CH₂}propanedinitrile () 2-Cl, 5-Ph None (simple methylidene) 466–545
(2E)-3-[3-Cl-5-(CF₃)Py]-N-methylprop-2-enamide () 3-Cl, 5-CF₃ N-methylamide 264.63
3-Amino-3-(4-[3-Cl-5-CF₃-Py]piperazino)-2-cyano-N-Ph-2-propenethioamide () 3-Cl, 5-CF₃ Piperazino-thioamide 466.91

Physicochemical Properties

  • Melting Points : Analogs with nitrile groups (e.g., Q12 in ) exhibit high melting points (259–292°C), attributed to strong intermolecular dipole interactions and crystallinity. The target compound likely follows this trend .
  • IR Spectroscopy: Nitrile stretches (2183–2201 cm⁻¹) are consistent across analogs, while the dimethylamino group in the target compound may introduce additional N-H stretches (~3350–3470 cm⁻¹) .

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